molecular formula C6H6BrClO B575298 3-Bromobicyclo[1.1.1]pentane-1-carbonyl chloride CAS No. 164795-74-8

3-Bromobicyclo[1.1.1]pentane-1-carbonyl chloride

Cat. No. B575298
CAS RN: 164795-74-8
M. Wt: 209.467
InChI Key: CYEOMBUIDXDKQX-UHFFFAOYSA-N
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Description

3-Bromobicyclo[1.1.1]pentane-1-carbonyl chloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 1.1]pentane-1-carbonyl chloride.

Mechanism of Action

The mechanism of action of 3-Bromobicyclo[1.1.1]pentane-1-carbonyl chloride is not well understood. However, it is believed to act as an electrophile due to the presence of the carbonyl chloride functional group. It can react with nucleophiles such as amines and alcohols to form new compounds.
Biochemical and Physiological Effects:
There is limited information available regarding the biochemical and physiological effects of 3-Bromobicyclo[1.1.1]pentane-1-carbonyl chloride. However, it has been reported to have low toxicity and is not expected to cause any significant health effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Bromobicyclo[1.1.1]pentane-1-carbonyl chloride in lab experiments is its ability to introduce a bromine atom into a molecule. This can be useful in the synthesis of other compounds. However, one of the limitations is that it is not very reactive and may require the use of a catalyst or elevated temperatures to facilitate the reaction.

Future Directions

There are several future directions for the use of 3-Bromobicyclo[1.1.1]pentane-1-carbonyl chloride in scientific research. One potential application is in the synthesis of new compounds with potential biological activity. It could also be used in the development of new materials with unique properties. Additionally, further research is needed to better understand the mechanism of action and potential health effects of this compound.
In conclusion, 3-Bromobicyclo[1.1.1]pentane-1-carbonyl chloride is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in the future.

Synthesis Methods

The synthesis of 3-Bromobicyclo[1.1.1]pentane-1-carbonyl chloride involves the reaction of bicyclo[1.1.1]pentane-1-carbonyl chloride with hydrogen bromide. The reaction is carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid. The resulting product is purified through distillation or recrystallization.

Scientific Research Applications

3-Bromobicyclo[1.1.1]pentane-1-carbonyl chloride has been widely used in scientific research due to its potential applications in various fields. It has been used as a reagent in organic synthesis to introduce a bromine atom into a molecule. It has also been used as a starting material for the synthesis of other compounds such as 3-Bromobicyclo[1.1.1]pentane-1-carboxylic acid and 3-Bromobicyclo[1.1.1]pentane-1-carboxamide.

properties

IUPAC Name

3-bromobicyclo[1.1.1]pentane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClO/c7-6-1-5(2-6,3-6)4(8)9/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEOMBUIDXDKQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30664972
Record name 3-Bromobicyclo[1.1.1]pentane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30664972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

164795-74-8
Record name 3-Bromobicyclo[1.1.1]pentane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30664972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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